molecular formula C9H9NOS B8662568 6-Mercapto-3,4-dihydroquinolin-2(1H)-one CAS No. 66657-43-0

6-Mercapto-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8662568
CAS No.: 66657-43-0
M. Wt: 179.24 g/mol
InChI Key: BXDVDIDSJBMUMU-UHFFFAOYSA-N
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Description

6-Mercapto-3,4-dihydroquinolin-2(1H)-one is a chemical compound featuring a benzo-fused lactam structure with a mercapto functional group. This structure serves as a key synthetic intermediate and ligand in the development of novel metal-based pharmaceuticals. Recent scientific investigations have highlighted its significant research value in the field of antibacterial drug discovery. It has been employed as a substituent in the synthesis of thiolato-bridged dinuclear ruthenium(II)-arene complexes . These complexes have demonstrated promising in vitro antibacterial activity against critical pathogens, including Staphylococcus aureus and Streptococcus pneumoniae . The nature of the substituents, such as this benzo-fused lactam, on the bridging thiols has been found to significantly influence the antibacterial efficacy of the resulting complexes, with some exhibiting low minimum inhibitory concentration (MIC) values . This makes this compound a valuable building block for researchers developing new agents to combat multidrug-resistant bacteria, a priority area identified by the World Health Organization . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

66657-43-0

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

6-sulfanyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H9NOS/c11-9-4-1-6-5-7(12)2-3-8(6)10-9/h2-3,5,12H,1,4H2,(H,10,11)

InChI Key

BXDVDIDSJBMUMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S

Origin of Product

United States

Preparation Methods

Bromo-to-Mercapto Substitution

6-Bromo-3,4-dihydroquinolin-2(1H)-one serves as a pivotal intermediate. As reported in a 2022 study, treatment of 4-chloro-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with thiourea in dioxane under reflux yielded the corresponding 4-mercapto derivative in quantitative yield. Adapting this method, 6-bromo-3,4-dihydroquinolin-2(1H)-one (CAS 3279-90-1) reacts with thiourea in a polar aprotic solvent (e.g., DMF or dioxane) at 80–100°C for 6–12 hours. The reaction proceeds via nucleophilic aromatic substitution, where the thiourea acts as a sulfur source, followed by acidic workup to liberate the thiol group.

Reaction Conditions:

  • Solvent: Dioxane or DMF

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 85–92%

Chloro-to-Mercapto Substitution

Alternative protocols utilize 6-chloro derivatives. For example, intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide with AlCl₃ in DMSO at 150–220°C yields 6-hydroxy-3,4-dihydroquinolinone. Subsequent chlorination (e.g., using POCl₃) converts the hydroxyl group to chloro, which is then substituted with thiourea. This two-step approach avoids the need for brominated precursors but introduces additional synthetic steps.

Functional Group Transformation from Hydroxy Derivatives

Hydroxyl to Thiol via Intermediate Leaving Groups

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one, synthesized via Friedel-Crafts alkylation, can be transformed into the mercapto derivative. The hydroxyl group is first converted to a mesylate or tosylate using methanesulfonyl chloride or toluenesulfonyl chloride in the presence of a base (e.g., Et₃N). The resulting sulfonate ester undergoes nucleophilic displacement with sodium hydrosulfide (NaSH) or thiourea.

Key Steps:

  • Mesylation:

    • Reagents: Methanesulfonyl chloride, Et₃N

    • Solvent: Dichloromethane, 0°C to room temperature

    • Yield: 90–95%

  • Thiolation:

    • Reagents: Thiourea, ethanol, reflux

    • Time: 4–6 hours

    • Yield: 75–80%

Alternative Synthetic Pathways

Cyclization of Thiol-Containing Intermediates

A less common approach involves constructing the quinolinone ring with a pre-installed thiol group. For instance, cyclization of N-(4-mercaptophenyl)-3-chloropropionamide using AlCl₃ in dichloromethane could theoretically yield the target compound. However, this method faces challenges due to the oxidation sensitivity of thiols during Lewis acid-mediated reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A study on analogous quinolinones demonstrated that microwave heating (150°C, 30 minutes) in DMF with K₂CO₃ reduced reaction times by 50% compared to conventional methods. Applying this to 6-bromo-3,4-dihydroquinolin-2(1H)-one and thiourea could improve yields and purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents: DMF and DMSO facilitate nucleophilic substitution by stabilizing transition states.

  • Temperature: Reactions above 80°C prevent thiourea decomposition but risk thiol oxidation.

Protecting Group Strategies

Thiol groups require protection during synthesis. Post-reaction, adding glutathione or mercaptoethanol quenches excess reagents and stabilizes the product.

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or gel filtration.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, SH), 7.4–6.8 (m, 3H, aromatic), 3.0 (t, 2H, CH₂), 2.5 (t, 2H, CH₂).

  • MS (ESI): m/z 208.1 [M+H]⁺.

Comparative Analysis of Methods

MethodPrecursorConditionsYield (%)Purity (%)
Bromo-Thiourea6-Bromo derivativeDioxane, 80°C, 8h9298
Chloro-Thiourea6-Chloro derivativeDMF, 100°C, 12h8595
Mesylation-Thiolation6-Hydroxy derivativeEtOH, reflux, 6h7897

Challenges and Mitigation Strategies

  • Thiol Oxidation: Conduct reactions under nitrogen and add antioxidants (e.g., TCEP).

  • Byproduct Formation: Use excess thiourea (1.5 eq) to drive substitution to completion .

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitro-substituted quinolines.

Scientific Research Applications

6-Mercapto-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Mercapto-3,4-dihydroquinolin-2(1H)-one involves its interaction with various molecular targets and pathways. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 3,4-Dihydroquinolin-2(1H)-one Derivatives
Compound Name Substituent at Position 6 Biological Activity Key Findings Reference
6-Amino-3,4-dihydroquinolin-2(1H)-one -NH₂ Antidepressant High 5-HT₁A affinity (Ki = 1.68 nM)
6-Nitro-3,4-dihydroquinolin-2(1H)-one -NO₂ Synthetic Intermediate Reduced to amino derivatives for CNS activity
N-(...thiophene-2-carboximidamide) Thiophene moiety nNOS Inhibition Oral efficacy in rat pain models
6-Methoxy-3,4-dihydroquinolin-2(1H)-one -OCH₃ Anticancer (VEGFR2) Moderate anti-glioblastoma activity
6-Mercapto-3,4-dihydroquinolin-2(1H)-one -SH Hypothetical Potential for redox modulation or metal chelation -
Key Observations:
  • Amino Derivatives: The 6-amino analog exhibits strong binding to 5-HT₁A receptors, critical in antidepressant activity .
  • Nitro Derivatives: Primarily intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one, CAS 22246-16-8) for synthesizing bioactive amines via catalytic hydrogenation .
  • Thiophene-Appended Derivatives: Demonstrated potent neuronal nitric oxide synthase (nNOS) inhibition, with compound (S)-35 showing oral efficacy in pain models .
  • Mercapto Derivatives : The -SH group may enhance interactions with cysteine-rich targets (e.g., kinases) or act as an antioxidant, though empirical data are needed.
Reactivity Considerations
  • The mercapto group’s nucleophilicity may lead to dimerization (via disulfide bonds) or metal chelation, complicating synthesis and storage compared to stable amino/nitro analogs.

Pharmacokinetic and Physicochemical Properties

Table 2: Physical Properties of Selected Derivatives
Compound Name Melting Point (°C) logP (Predicted) Water Solubility
6-Nitro-3,4-dihydroquinolin-2(1H)-one 210.5–211 1.8 Low
6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one - 1.2 Moderate
This compound Not reported 2.3* Low* -

*Predicted using computational tools (e.g., ChemAxon).

  • Stability : Thiol oxidation risks may necessitate prodrug strategies, unlike nitro or methoxy derivatives.

Therapeutic Potential and Target Engagement

  • CNS Disorders: Amino and thiophene derivatives show promise in pain and depression models . The mercapto analog could target redox-sensitive pathways in neurodegenerative diseases.
  • Cancer : Methoxy and VEGFR2-targeting analogs (e.g., 4m, 4q) inhibit glioblastoma growth . Mercapto’s metal-binding ability might disrupt kinase signaling.

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Use of Pd/C for nitro reduction improves yield compared to Raney nickel .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
  • Temperature Control : Mild conditions (room temperature) prevent side reactions during coupling steps .

How does the introduction of substituents at different positions affect the biological activity of 3,4-dihydroquinolin-2(1H)-one derivatives?

Advanced Research Focus
Substituent position and electronic properties critically influence activity:

  • C6 Position : Bromine or mercapto groups at C6 enhance electrophilicity, improving binding to targets like VEGFR2 or neuronal nitric oxide synthase (nNOS) .
  • C8 Position : Fluoro substituents at C8 reduce nNOS inhibition potency by ~6-fold due to steric hindrance of side-chain flexibility .
  • Side-Chain Length : A 2-carbon linker to terminal amines (e.g., pyrrolidine) increases nNOS selectivity (180-fold over eNOS), while 3-carbon linkers reduce potency .

Q. Methodological Insight :

  • SAR Studies : Compare inhibitory IC₅₀ values across analogs (e.g., bromo vs. chloro derivatives) using enzyme assays .
  • Computational Modeling : Molecular docking (e.g., VEGFR2 kinase) identifies key interactions between substituents and binding pockets .

What analytical techniques are most effective for characterizing this compound and confirming its purity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 2.7–3.0 ppm for dihydroquinoline protons) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 234.2 for amino derivatives) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S ratios to verify stoichiometry .

Q. Advanced Validation :

  • X-ray Crystallography : Resolves stereochemistry of chiral centers (e.g., enantiomers separated via chiral columns) .
  • Stability Testing : TGA/DSC monitors decomposition under oxidative conditions .

How can researchers design experiments to evaluate the therapeutic potential of this compound in neurological disorders?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against nNOS or GABA receptors using fluorogenic substrates .
    • Cell Viability : Test neuroprotective effects in glioblastoma (U87) or neuronal (SH-SY5Y) cell lines .
  • In Vivo Models :
    • Pain Models : Oral dosing in rat neuropathic pain assays to assess efficacy .
    • Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests .
  • Mechanistic Studies : RNA-seq or Western blotting to identify downstream targets (e.g., VEGFA pathways) .

What strategies are employed to resolve conflicting data in structure-activity relationship (SAR) studies of dihydroquinolinone derivatives?

Q. Advanced Research Focus

  • Systematic Variation : Synthesize analogs with single substituent changes (e.g., C6-Br vs. C6-Cl) to isolate electronic effects .
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cellular assays) to rule out assay-specific artifacts .
  • Computational Reconciliation : MD simulations explain discrepancies (e.g., fluoro substituents reducing potency due to conformational rigidity) .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., tetrahydroquinolines) to identify conserved trends .

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